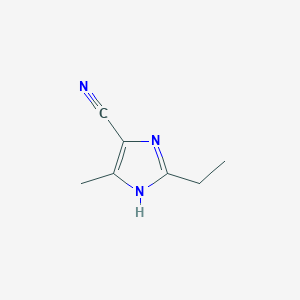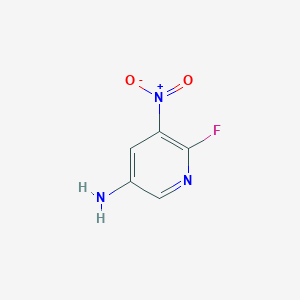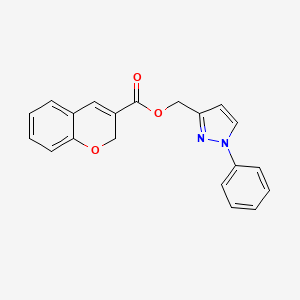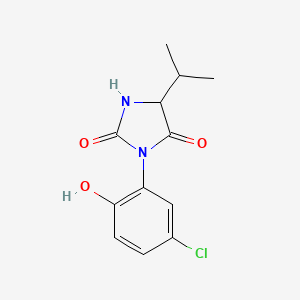
2-Ethyl-5-methyl-1H-imidazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-5-methyl-1H-imidazole-4-carbonitrile is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-methyl-1H-imidazole-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of diamine with propionitrile under controlled temperatures (80-110°C and 120-140°C) and the presence of a catalyst. The product undergoes dehydrogenation using Raney nickel at 170-200°C to yield the desired imidazole .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. The use of continuous flow reactors and advanced catalytic systems can enhance yield and purity while reducing production costs .
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-5-methyl-1H-imidazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups at different positions on the imidazole ring .
Wissenschaftliche Forschungsanwendungen
2-Ethyl-5-methyl-1H-imidazole-4-carbonitrile has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Ethyl-5-methyl-1H-imidazole-4-carbonitrile involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzyme activity and other biochemical pathways. This coordination can inhibit or activate specific enzymes, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Ethyl-4-methylimidazole: Similar in structure but lacks the nitrile group.
4-Methyl-5-imidazolecarboxaldehyde: Contains an aldehyde group instead of a nitrile group.
1H-Imidazole, 2-ethyl-4-methyl-: Another structural isomer with slight variations in functional groups .
Uniqueness
2-Ethyl-5-methyl-1H-imidazole-4-carbonitrile is unique due to the presence of both ethyl and methyl groups along with a nitrile group on the imidazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications .
Eigenschaften
CAS-Nummer |
112108-89-1 |
|---|---|
Molekularformel |
C7H9N3 |
Molekulargewicht |
135.17 g/mol |
IUPAC-Name |
2-ethyl-5-methyl-1H-imidazole-4-carbonitrile |
InChI |
InChI=1S/C7H9N3/c1-3-7-9-5(2)6(4-8)10-7/h3H2,1-2H3,(H,9,10) |
InChI-Schlüssel |
DVOUNUJDHHZFRS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC(=C(N1)C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]ethyl acetate](/img/structure/B12940814.png)
![1-(3A,6a-dimethyltetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)prop-2-en-1-one](/img/structure/B12940834.png)

![4,4'-[1,4-Phenylenedi(1,3,4-oxadiazole-5,2-diyl)]dianiline](/img/structure/B12940839.png)


